molecular formula C11H12O8 B1214075 Fukiic acid CAS No. 35388-56-8

Fukiic acid

カタログ番号: B1214075
CAS番号: 35388-56-8
分子量: 272.21 g/mol
InChIキー: PHFSBARLASYIFM-LDYMZIIASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fukiic acid, also known as fukiate, belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. This compound is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in green vegetables. This makes this compound a potential biomarker for the consumption of this food product.

科学的研究の応用

Enzyme Inhibition

Alpha-Amylase and Carboxypeptidase A Inhibition

Fukiic acid esters have demonstrated significant inhibitory activities against alpha-amylase and carboxypeptidase A. In a study, this compound exhibited a 50% inhibitory concentration (IC50) of 2.41×105M2.41\times 10^{-5}\,\text{M}, which was more potent than acarbose, a common alpha-amylase inhibitor used in diabetes management . Additionally, this compound showed strong inhibition of carboxypeptidase A, suggesting its potential use in regulating digestive enzymes .

Collagenolytic Activity Inhibition

This compound and its derivatives have also been studied for their ability to inhibit collagenolytic enzymes. The compound showed an inhibition rate between 47-64% at low concentrations (0.22-0.24 µM), indicating its potential application in preventing collagen degradation associated with various pathological conditions, including inflammation and wound healing . This suggests that this compound could be beneficial in therapeutic formulations aimed at enhancing skin repair mechanisms.

Antiviral Properties

Recent research has identified this compound as a promising antiviral agent against enterovirus A71 (EV-A71), which is known to cause hand, foot, and mouth disease. This compound derivatives demonstrated effective antiviral activity within the low micromolar range against clinical isolates of EV-A71 . The bioassay-guided purification of extracts from Cimicifuga heracleifolia revealed that this compound and related compounds could serve as novel antiviral agents, potentially paving the way for new treatments for viral infections .

Antioxidant Activity

This compound has been linked to antioxidant properties, which may contribute to its therapeutic effects. The phenolic structure of this compound allows it to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is critical in the context of chronic diseases where oxidative damage plays a significant role .

Potential in Cancer Therapy

Studies have indicated that extracts containing this compound can exert antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and T47D . The mechanism involves the induction of apoptosis in cancer cells, suggesting that this compound may be explored further as a complementary treatment in oncology.

Data Table: Summary of this compound Applications

Application AreaFindingsReferences
Enzyme InhibitionInhibits alpha-amylase (IC50: 2.41×1052.41\times 10^{-5} M) and carboxypeptidase A
Collagen PreservationInhibits collagenolytic activity (47-64% inhibition at low concentrations)
Antiviral ActivityEffective against enterovirus A71 (low micromolar range)
Antioxidant PropertiesScavenges free radicals; reduces oxidative stress
Cancer Therapy PotentialInduces apoptosis in MCF-7 breast cancer cells

特性

CAS番号

35388-56-8

分子式

C11H12O8

分子量

272.21 g/mol

IUPAC名

(2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C11H12O8/c12-6-2-1-5(3-7(6)13)4-11(19,10(17)18)8(14)9(15)16/h1-3,8,12-14,19H,4H2,(H,15,16)(H,17,18)/t8-,11-/m1/s1

InChIキー

PHFSBARLASYIFM-LDYMZIIASA-N

SMILES

C1=CC(=C(C=C1CC(C(C(=O)O)O)(C(=O)O)O)O)O

異性体SMILES

C1=CC(=C(C=C1C[C@@]([C@@H](C(=O)O)O)(C(=O)O)O)O)O

正規SMILES

C1=CC(=C(C=C1CC(C(C(=O)O)O)(C(=O)O)O)O)O

Key on ui other cas no.

35388-56-8

物理的記述

Liquid

同義語

fukiic acid

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fukiic acid
Reactant of Route 2
Fukiic acid
Reactant of Route 3
Fukiic acid
Reactant of Route 4
Fukiic acid
Reactant of Route 5
Fukiic acid
Reactant of Route 6
Reactant of Route 6
Fukiic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。